4(3H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)-3-phenyl-
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Overview
Description
2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a phenyl group, and a methylpiperazine moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction of the quinazolinone derivative with 1-methylpiperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptotic pathway, resulting in cancer cell death.
Comparison with Similar Compounds
Similar Compounds
Nintedanib: A compound with a similar quinazolinone core used as an anticancer and antifibrotic agent.
Uniqueness
2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core, phenyl group, and methylpiperazine moiety, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
10204-14-5 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H20N4O/c1-21-11-13-22(14-12-21)19-20-17-10-6-5-9-16(17)18(24)23(19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
PJPOOMYBVMXMQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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